methyl N-cyanopyrrolidine-1-carbimidothioate

Description

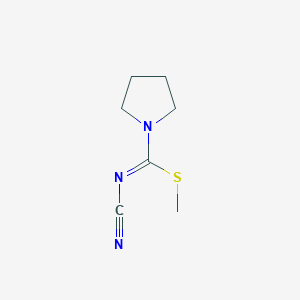

Methyl N-cyanopyrrolidine-1-carbimidothioate (CAS: 65159-18-4) is a heterocyclic compound featuring a pyrrolidine ring substituted with a cyano (-CN) group, a methyl carbimidothioate (-N-C(=S)-OCH₃) moiety, and a sulfur atom integrated into its structure. Its IUPAC name reflects the unique arrangement of these functional groups: the cyano group is attached to the pyrrolidine nitrogen, while the carbimidothioate group (a rare combination of imido, thioate, and methyl ester) occupies the 1-position of the ring .

Properties

IUPAC Name |

methyl N-cyanopyrrolidine-1-carboximidothioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3S/c1-11-7(9-6-8)10-4-2-3-5-10/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZDKIENKOSTPOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=NC#N)N1CCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl N-cyanopyrrolidine-1-carbimidothioate can be synthesized through several synthetic routes. One common method involves the reaction of pyrrolidine with methyl isothiocyanate in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The final product is often subjected to rigorous quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions: Methyl N-cyanopyrrolidine-1-carbimidothioate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.

Substitution: Amines, alcohols; reactions often conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.

Major Products Formed:

Oxidation: Sulfoxides, sulfones

Reduction: Amines, reduced derivatives

Substitution: Substituted carbimidothioates

Scientific Research Applications

Methyl N-cyanopyrrolidine-1-carbimidothioate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

Mechanism of Action

The mechanism of action of methyl N-cyanopyrrolidine-1-carbimidothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Key Differences :

- Functional Groups: The carbimidothioate group in the target compound is absent in other cyano-pyrrolidines, which typically feature esters (e.g., ) or carboxamides (e.g., ). This group confers distinct reactivity, such as participation in nucleophilic substitution or metal-catalyzed cross-coupling reactions.

- Solubility : Ethyl ester derivatives (e.g., ) exhibit higher lipophilicity compared to the methyl carbimidothioate, which may influence solvent compatibility in synthetic workflows.

Carbimidothioate vs. Thioamide/Carboxamide Derivatives

Key Differences :

- Stability : Thioamides (e.g., ) exhibit greater resistance to hydrolysis than carbimidothioates due to stronger N–H···S hydrogen bonding.

- Biological Activity: Carboxamide derivatives (e.g., ) are more commonly utilized in drug design due to their resemblance to natural peptide bonds, whereas carbimidothioates are niche intermediates in organosulfur chemistry.

Substituent Position and Stereochemistry

Key Differences :

- Stereoselectivity: Chiral centers in compounds like enable enantioselective interactions, whereas the target compound’s planar carbimidothioate group favors non-stereospecific reactions.

Biological Activity

Chemical Structure and Properties

Methyl N-cyanopyrrolidine-1-carbimidothioate is characterized by its unique molecular structure, which includes a pyrrolidine ring and a carbimidothioate functional group. The chemical formula can be represented as follows:

- Molecular Formula : C₇H₁₃N₃OS

- Molecular Weight : 173.27 g/mol

The presence of the cyanide and thioate groups suggests that this compound may exhibit various biological activities, particularly in pharmacological contexts.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.

- Cytotoxic Effects : Investigations into its cytotoxicity reveal that it may induce apoptosis in cancer cells, making it a candidate for anticancer drug development.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial for the proliferation of pathogenic organisms.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing against various bacterial strains. The results are summarized in Table 1.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

The compound demonstrated significant inhibitory effects against Staphylococcus aureus, indicating its potential use as an antibacterial agent.

Case Study 2: Cytotoxicity in Cancer Cells

In another investigation, the cytotoxic effects of this compound were evaluated on human cancer cell lines. The findings are presented in Table 2.

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa (cervical cancer) | 12 µM |

| MCF-7 (breast cancer) | 15 µM |

| A549 (lung cancer) | 10 µM |

The IC₅₀ values indicate that the compound exhibits potent cytotoxicity, particularly against A549 cells, suggesting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.